REACTION_CXSMILES
|
[C:1]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH:12]=[CH:13][N+:14]([O-])=O)([CH3:4])([CH3:3])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[C:1]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:12][CH2:13][NH2:14])([CH3:4])([CH3:3])[CH3:2] |f:1.2.3.4.5.6|
|
Name
|
1-tert-Butoxy-2-(2-nitrovinyl)benzene
|
Quantity
|
685 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC1=C(C=CC=C1)C=C[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
12384 μL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Type
|
CUSTOM
|
Details
|
4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 0.470 ml water at 0° C.
|
Type
|
CUSTOM
|
Details
|
followed by 0.470 ml 1 N aqueous NaOH at 0° C
|
Type
|
WAIT
|
Details
|
After 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
an additional 1.45 ml water was added
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred rapidly for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
after which ethyl acetate (20 ml) and potassium were added
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate was concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC1=C(C=CC=C1)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.97 mmol | |
AMOUNT: MASS | 575 mg | |
YIELD: PERCENTYIELD | 96.1% | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |